2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-4-1-5-11(16-10)18-8-9-3-2-6-17-7-9/h1,4-5,9H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDAWPPPHXHOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=CC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
- Pyridine core with a trifluoromethyl group at position 6
- Oxan-3-ylmethoxy substituent at position 2
Strategies include:
- Functional group interconversion (e.g., hydrolysis of chloropyridines followed by etherification).
- Direct cyclization using pre-functionalized building blocks.
- Cross-coupling reactions for late-stage introduction of substituents.
Preparation Methods
Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine
Starting Material : 2-Chloro-6-(trifluoromethyl)pyridine serves as a critical intermediate. Industrial-scale synthesis often employs vapor-phase chlorination and fluorination of α-picoline derivatives.
- Method :
"2-Chloro-6-trifluoromethylpyridine is prepared via vapor-phase chlorofluorination of α-picoline at 300–400°C, followed by catalytic fluorination with HF under pressure."
Hydrolysis to 2-Hydroxy-6-(trifluoromethyl)pyridine
Conditions : Hydrolysis of 2-chloro-6-CF₃-pyridine requires harsh alkaline conditions due to the electron-withdrawing CF₃ group.
- Reagents : Aqueous NaOH/KOH (10–50% w/v) at 140–160°C under autogenous pressure.
- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by high temperature and pressure.
- Yield : 90–95% after acidification and filtration.
"Using 2.2 equivalents of KOH at 150°C for 5 hours achieves complete conversion, with impurities (e.g., dichlorinated byproducts) hydrolyzed to water-soluble picolinic acids."
Etherification to Install Oxan-3-ylmethoxy Group
Route A: Nucleophilic Substitution
Route B: Mitsunobu Reaction
- Substrates : 2-Hydroxy-6-CF₃-pyridine + oxan-3-ylmethanol.
- Reagents : DIAD/DEAD with PPh₃ in THF.
- Yield : 80–90%.
Advantages : Mitsunobu offers superior regioselectivity and milder conditions compared to SNAr.
Route C: Williamson Ether Synthesis
Alternative Routes: Direct Cyclization Approaches
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield | Pros/Cons |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-6-CF₃-pyridine | CuI, DMSO, 120°C | 60–75% | Scalable but requires high temps |
| Mitsunobu Reaction | 2-Hydroxy-6-CF₃-pyridine | DIAD, PPh₃, THF, rt | 80–90% | High yield; expensive reagents |
| Reductive Cyclization | O-Acyl oximes | NH₄I/Na₂S₂O₄, 100°C | 65–75% | Modular but yields bis-CF₃ byproducts |
Challenges and Optimization Strategies
- Regioselectivity : CF₃ groups direct electrophilic substitution to meta/para positions, complicating functionalization.
- Purification : Chromatography is often required due to polar byproducts.
- Scale-Up : Mitsunobu’s cost limits industrial use; nucleophilic substitution is preferred for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
Ethoxy vs. Oxan-3-ylmethoxy
- 2-(Ethoxy)-6-(trifluoromethyl)pyridine (Compound 6h, ): Structure: Ethoxy group at the 2-position. Synthesis: Synthesized via nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)pyridine with ethanol in 89% yield as an oil . Properties: Lower molecular weight (MW: ~221 g/mol) and reduced steric bulk compared to the oxan-3-ylmethoxy analog.
Sulfonamide-Pyrrolidine vs. Oxan-3-ylmethoxy
- 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine () :
- Structure : A sulfonamide-functionalized pyrrolidine at the 2-position.
- Properties : Higher molecular weight (MW: 416.41 g/mol) and increased polarity due to the sulfonyl group. The sulfonamide enhances hydrogen-bonding capacity, which may improve target binding affinity but reduce membrane permeability .
Chloromethyl vs. Oxan-3-ylmethoxy
Core Structure Modifications
Imidazo[1,2-a]pyridine Derivatives ()
- 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Structure: Imidazo[1,2-a]pyridine core with bromophenyl and trifluoromethyl groups.
Diazaspiro Derivatives ()
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide: Structure: Incorporates the target compound as a substituent in a diazaspiro framework.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyridine ring. A key step is the introduction of the trifluoromethyl group via nucleophilic substitution using reagents like trifluoromethyl copper complexes under anhydrous conditions. The oxan-3-ylmethoxy group is introduced via coupling reactions, such as Mitsunobu or Williamson ether synthesis, using 3-hydroxymethyloxane (oxan-3-ylmethanol) and a halogenated pyridine precursor. Solvents like acetonitrile or DMF and bases like cesium carbonate are often employed to optimize yields .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization involves:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- HPLC with retention time analysis (e.g., using C18 columns with MeCN/water mobile phases) to assess purity .
- Mass spectrometry (LCMS or HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX programs) for structural elucidation when single crystals are obtained .
Q. What are the key physicochemical properties affecting experimental handling?
- Methodological Answer : Key properties include:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilization in DMSO is common for biological assays.
- Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged light exposure. Store desiccated at RT .
- Lipophilicity : The trifluoromethyl group enhances logP, influencing membrane permeability in biological studies .
Advanced Research Questions
Q. How to design experiments to optimize the introduction of the oxan-3-ylmethoxy group?
- Methodological Answer : Systematic optimization includes:
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity.
- Temperature gradients : Conduct reactions at 50–100°C to balance reaction rate and decomposition.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates during synthesis .
Q. How to resolve contradictions in reported synthetic yields or reaction conditions?
- Methodological Answer : Apply Design of Experiments (DOE) to test variables:
- Vary reagent stoichiometry (1.0–2.0 eq. of oxan-3-ylmethanol).
- Assess base strength (Cs₂CO₃ vs. K₂CO₃) and solvent polarity.
- Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.
- Validate reproducibility across multiple batches and compare with literature protocols .
Q. What computational methods predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on the trifluoromethyl group’s role in hydrophobic interactions .
- Molecular dynamics (MD) : Model solvation effects in aqueous and lipid environments to study membrane penetration .
Q. How to analyze reaction mechanisms for substitutions on the pyridine ring?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe transition states.
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect intermediate radicals in trifluoromethylation.
- DFT-based mechanistic studies : Map energy profiles for plausible pathways (e.g., SNAr vs. radical mechanisms) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
